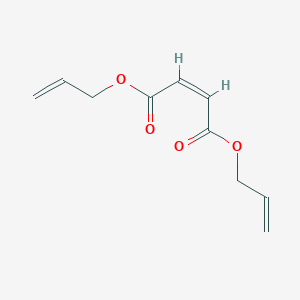

Diallyl maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4799. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

999-21-3 |

|---|---|

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

bis(prop-2-enyl) but-2-enedioate |

InChI |

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2 |

Clé InChI |

ZPOLOEWJWXZUSP-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C=CC(=O)OCC=C |

SMILES isomérique |

C=CCOC(=O)/C=C\C(=O)OCC=C |

SMILES canonique |

C=CCOC(=O)C=CC(=O)OCC=C |

Autres numéros CAS |

999-21-3 |

Description physique |

Liquid |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

Maleic acid diallyl ester |

Pression de vapeur |

0.01 mmHg |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diallyl Maleate from Maleic Anhydride and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallyl maleate, a valuable difunctional monomer, from the reaction of maleic anhydride and allyl alcohol. The document details the underlying reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data from various synthetic approaches. A logical workflow of the synthesis and purification process is also provided for clarity.

Introduction

This compound is a significant chemical intermediate widely utilized in polymer chemistry. Its structure, featuring two allyl groups and a reactive double bond within the maleate moiety, makes it an excellent crosslinking agent and monomer for the synthesis of resins, adhesives, and coatings. The incorporation of this compound into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance. The synthesis of this compound is typically achieved through the esterification of maleic anhydride with allyl alcohol. This process is generally conducted in two stages: an initial rapid, non-catalytic reaction to form monoallyl maleate, followed by a slower, acid-catalyzed second esterification to yield the desired this compound.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from maleic anhydride and allyl alcohol proceeds via a two-step esterification process.

Step 1: Monoesterification

The first step involves the nucleophilic attack of the hydroxyl group of allyl alcohol on one of the carbonyl carbons of the maleic anhydride ring. This reaction is typically fast and can proceed without a catalyst, leading to the ring-opening of the anhydride and the formation of monoallyl maleate.[1]

Step 2: Diesterification

The second step is the esterification of the remaining carboxylic acid group in monoallyl maleate with a second molecule of allyl alcohol to form this compound and water. This step is a reversible equilibrium reaction and is generally slow.[2] To drive the reaction towards the formation of the diester, an acid catalyst is typically employed, and water is removed from the reaction mixture, often by azeotropic distillation.[2] The use of an excess of allyl alcohol also helps to shift the equilibrium towards the product side.[3]

Quantitative Data Summary

The following table summarizes various experimental parameters and results for the synthesis of dialkyl maleates, providing a comparative overview of different catalytic systems and reaction conditions.

| Catalyst | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Sulfuric Acid | 1:2 (preferred) | Reflux | 6 | ~95 | For Diallyl Phthalate (analogous reaction).[4][5] |

| p-Toluenesulfonic Acid | 1:1.3 | 80-95 | 1 | 98.8 | For Ethylene Glycol Butyl Ether Acetate.[6] |

| Lewis Acid | Not specified | Heating | Not specified | High | For Diallyl Phthalate.[4] |

| Ion Exchange Resin | 1:1 to 1:10 | 115 | Not specified | ~70 (mono to di) | Continuous process for Diethyl Maleate.[7] |

| No Catalyst (Step 1) | 1:1 to 1:10 | Elevated | Not specified | Near complete | Formation of monoalkyl maleate.[7] |

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound based on established esterification methods.

Materials:

-

Maleic Anhydride (1.0 mol, 98.06 g)

-

Allyl Alcohol (2.5 mol, 145.19 g, 170 mL)

-

p-Toluenesulfonic acid monohydrate (0.03 mol, 5.71 g) or concentrated Sulfuric Acid (catalytic amount)

-

Toluene or Cyclohexane (as azeotropic solvent)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hydroquinone (polymerization inhibitor, a few crystals)

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mol), allyl alcohol (2.5 mol), the azeotropic solvent (e.g., toluene, 100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mol% relative to maleic anhydride). Add a few crystals of hydroquinone to inhibit polymerization.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.0 mol, 18 mL) has been collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted monoallyl maleate), followed by 100 mL of water, and finally with 100 mL of saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent and excess allyl alcohol using a rotary evaporator under reduced pressure.

-

Purification: For higher purity, the crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Experimental Workflow

The following diagram illustrates the logical workflow of the this compound synthesis and purification process.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. koyonchem.com [koyonchem.com]

- 4. CN102229532A - Preparation method of diallyl phthalate - Google Patents [patents.google.com]

- 5. CN102229532B - Preparation method of diallyl phthalate - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. US4795824A - Process for the production of dialkyl maleates - Google Patents [patents.google.com]

diallyl maleate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Diallyl Maleate

Introduction

This compound, with the CAS Number 999-21-3, is an organic compound classified as a diester of maleic acid and allyl alcohol.[1][2] It is a colorless to pale yellow, transparent liquid with a pungent, slightly irritating odor.[2][3] This monomer is of significant interest in polymer chemistry due to its bifunctional nature, containing two reactive allyl groups and a polymerizable double bond within the maleate structure.[2][4]

Primarily, this compound serves as a highly effective crosslinking agent and a reactive diluent in the synthesis of various polymers.[2][5] Its incorporation into polymer chains enhances properties such as thermal stability, chemical resistance, and mechanical strength.[4] Key applications include the production of durable polyester resins, adhesives, ion-exchange resins, and specialty coatings.[2][5] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers and professionals in chemistry and materials science.

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | bis(prop-2-enyl) (Z)-but-2-enedioate[1] |

| Synonyms | Maleic Acid Diallyl Ester, Sipomer DAM[1][3][6] |

| CAS Number | 999-21-3[1][3][7] |

| EC Number | 213-658-0[1][6] |

| Molecular Formula | C₁₀H₁₂O₄[1][3][7][8] |

| Molecular Weight | 196.20 g/mol [1][3][8] |

| InChI Key | ZPOLOEWJWXZUSP-WAYWQWQTSA-N[3][7] |

| Canonical SMILES | C=CCOC(=O)/C=C\C(=O)OCC=C[1] |

Physical Properties

This compound is a liquid at room temperature.[2] Its key physical and thermodynamic properties are compiled from various sources and presented in the table below for easy reference.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2][3] |

| Odor | Pungent[3] |

| Melting Point | -47 °C[3] |

| Boiling Point | 106-116 °C at 4 mmHg[3][9] 154 °C at 15 mmHg |

| Density | 1.074 g/mL at 20 °C[3][9] |

| Refractive Index (n20/D) | 1.469 - 1.47[3][9] |

| Vapor Pressure | 4 mmHg at 25 °C[3][9] |

| Vapor Density | 6.6 - 6.77 (vs air)[2][3] |

| Flash Point | >110 °C (>230 °F)[3][10] 121 °C (249.8 °F) - closed cup[6] |

| Water Solubility | 151.2 mg/L at 25 °C (Slightly soluble)[2][3][9] |

| Solubility in Organic Solvents | Soluble in methanol |

Chemical Properties and Reactivity

4.1 Reactivity and Polymerization

This compound is a reactive monomer used extensively in polymerization.[2] Its chemical structure features two allyl groups that can participate in crosslinking reactions, forming strong, three-dimensional polymer networks.[2] This crosslinking capability makes it valuable for producing robust and durable materials.[2][5]

It is commonly used as an agent to promote branching in emulsion polymers.[11] In formulations for unsaturated polyesters, vinyl ester resins, coatings, and adhesives, it acts as both a crosslinking agent and a reactive diluent, which helps to improve the viscosity and flow properties of the formulation.[2]

4.2 Stability and Storage

This compound is stable under normal ambient conditions.[2][12] However, it can polymerize when exposed to heat or a catalyst.[13] To prevent premature polymerization during storage, it is often supplied with an inhibitor like hydroquinone (HQ).[8] For laboratory use, it is recommended to store the compound in a dry, sealed container at 2-8°C.[3][14] The material is incompatible with strong bases and strong oxidizing agents.[12][15]

Experimental Protocols

While specific experimental data from individual studies are proprietary, the determination of the physicochemical properties of this compound follows standardized laboratory protocols.

5.1 Synthesis of this compound

A typical laboratory-scale synthesis involves the Fischer esterification of maleic anhydride with allyl alcohol.

-

Reactants : Maleic anhydride (1 equivalent), allyl alcohol (5 equivalents).

-

Catalyst : An acidic catalyst such as p-toluenesulfonic acid or a functionalized ionic liquid (e.g., HFDAIL) is used.[3]

-

Procedure :

-

Maleic anhydride, excess allyl alcohol, and the catalyst are charged into a round-bottomed flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.[3]

-

The reaction mixture is heated to approximately 125 °C and stirred.[3] The water produced during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction toward the product.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent like ethyl acetate/hexane (2:8).[3]

-

Upon completion, the reaction mixture is cooled. The catalyst is removed (e.g., by filtration or washing), and the excess allyl alcohol is removed under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

-

5.2 Characterization Protocols

-

Refractive Index : Measured using an Abbe refractometer at a standard temperature, typically 20°C (n20/D). The instrument is calibrated with a standard of known refractive index before measuring the sample.

-

Boiling Point : Determined under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is recorded along with the corresponding pressure (e.g., 106-116 °C at 4 mmHg).[3]

-

Density : Measured using a pycnometer or a digital density meter at a specified temperature, usually 20°C.

-

Spectroscopic Analysis :

-

FTIR Spectroscopy : Used to identify functional groups, such as the C=O stretch of the ester (around 1725 cm⁻¹), the C=C stretch of the allyl groups (around 1645 cm⁻¹), and the C-O stretches.

-

NMR Spectroscopy (¹H and ¹³C) : Provides detailed structural information, confirming the presence of allyl and maleate protons and carbons and their connectivity.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

-

Role in Polymer Crosslinking

This compound's primary function is to create a network structure within a polymer. During polymerization (e.g., free-radical polymerization), the double bond of the maleate can react to form a linear polymer chain. The two allyl groups on each monomer unit can then react with other growing chains, creating covalent bonds (crosslinks) between them. This process transforms a collection of individual polymer chains into a single, interconnected network, significantly improving the material's properties.

Safety and Handling

This compound is classified as toxic and an irritant.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

GHS Classification : Acute toxicity, Oral (Category 3); Acute toxicity, Dermal (Category 4); Skin irritation (Category 2); Eye irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[6]

-

Hazard Statements :

-

Precautionary Statements : Users should wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid breathing vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[3][6]

-

Personal Protective Equipment (PPE) : Eyeshields, chemical-resistant gloves, and a respirator with an appropriate filter (e.g., type ABEK) are recommended when handling.[6]

Conclusion

This compound is a versatile difunctional monomer with well-characterized chemical and physical properties. Its ability to act as a crosslinking agent makes it a valuable component in the formulation of high-performance polymers for a wide range of industrial applications. Understanding its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and manufacturing. Proper handling and storage are imperative due to its toxicity and irritant nature.

References

- 1. This compound | C10H12O4 | CID 5354266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 999-21-3 [chemicalbook.com]

- 4. polysciences.com [polysciences.com]

- 5. innospk.com [innospk.com]

- 6. This compound technical grade, 93 999-21-3 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

- 9. chembk.com [chembk.com]

- 10. This compound, 999-21-3 [thegoodscentscompany.com]

- 11. scbt.com [scbt.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.cn]

- 13. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 999-21-3|this compound|BLD Pharm [bldpharm.com]

- 15. chempoint.com [chempoint.com]

diallyl maleate CAS number 999-21-3 safety data sheet

An In-depth Technical Guide to the Safety of Diallyl Maleate (CAS 999-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for this compound (CAS 999-21-3), a chemical intermediate used in the synthesis of various materials. The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.[1][2][3][4]

| Property | Value |

| CAS Number | 999-21-3[1][5] |

| Molecular Formula | C₁₀H₁₂O₄[1][5] |

| Molecular Weight | 196.20 g/mol [1][5][6] |

| Appearance | Colorless to very pale yellow, clear liquid[1][2] |

| Odor | Pungent[1] |

| Boiling Point | 263.72 °C (estimated)[2] |

| Melting Point | -47 °C |

| Flash Point | > 110 °C (> 230 °F)[2] |

| Density | 1.074 g/cm³ at 20 °C |

| Solubility in Water | Slightly soluble[1] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated)[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity (oral), skin irritation, and serious eye irritation.[1][7][8]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

The GHS hazard pictograms, signal word, and hazard statements are summarized in the diagram below.

Caption: GHS Hazard Classification for this compound.

Toxicological Data

The toxicological profile of this compound has been established through various studies. The key quantitative data are presented below.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 300 mg/kg | [2][9] |

| LD50 | Mouse | Oral | 493 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 1150 mg/kg | [2][9] |

| LD50 | Mouse | Intraperitoneal | 160 mg/kg | [2] |

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies used for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The acute oral toxicity of this compound, which resulted in an LD50 value, was likely determined using one of the following OECD guidelines:

-

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small group of animals of a single sex (typically female rats).[10] The choice of the starting dose is based on a preliminary sighting study.[10] The animals are observed for signs of toxicity and mortality for at least 14 days.[10]

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a small number of animals per step.[2] The test substance is administered at one of three defined starting doses. Depending on the mortality observed, further steps may be required with higher or lower doses. This method allows for the classification of the substance into a toxicity category.[2]

-

OECD 401: Acute Oral Toxicity (Now largely superseded but may have been used for older studies): This guideline involves administering the substance in graduated doses to several groups of experimental animals (usually rats), with one dose per group.[9] Observations of effects and deaths are made over a 14-day period.[9]

A generalized workflow for an acute oral toxicity study is depicted below.

Caption: Generalized workflow for an acute oral toxicity study.

Acute Dermal Toxicity (OECD Guideline 402)

The acute dermal toxicity (LD50) in rabbits was likely determined following OECD Guideline 402.[11]

-

Methodology: The substance is applied uniformly to a shaved area of the animal's skin (at least 10% of the body surface area).[11][12] The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[11][12] The animals are then observed for signs of toxicity and mortality for at least 14 days.[11][12]

Skin Irritation (OECD Guideline 404 or 439)

-

In Vivo (OECD Guideline 404): A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).[7] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[7]

-

In Vitro (OECD Guideline 439): This method uses a reconstructed human epidermis model.[13][14] The test substance is applied to the tissue surface, and cell viability is measured after a defined exposure and post-exposure period.[13][14] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14]

Eye Irritation (OECD Guideline 405)

The classification of this compound as a serious eye irritant is likely based on data from studies following OECD Guideline 405.

-

Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[15] The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points after application.[15][16]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict safety precautions must be followed to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][13]

-

Ensure that eyewash stations and safety showers are readily accessible.[17]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[1][17][18]

-

Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[1]

-

Hand Protection: Impervious gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: Protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][7]

The following diagram illustrates a logical workflow for selecting appropriate PPE.

Caption: Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:[1][8][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][19]

Storage and Disposal

-

Storage: Store in a cool, dark, and well-ventilated area in a tightly closed container.[1][13] Store away from incompatible materials such as oxidizing agents.[13]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[1]

This technical guide is intended to provide comprehensive safety information for this compound. It is crucial for all personnel handling this substance to be familiar with its hazards and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 999-21-3 [chemicalbook.com]

- 4. This compound, 999-21-3 [thegoodscentscompany.com]

- 5. oecd.org [oecd.org]

- 6. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. scribd.com [scribd.com]

- 13. oecd.org [oecd.org]

- 14. x-cellr8.com [x-cellr8.com]

- 15. oecd.org [oecd.org]

- 16. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 18. cn.canbipharm.com [cn.canbipharm.com]

- 19. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Solubility of Diallyl Maleate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (CAS No. 999-21-3), with the molecular formula C₁₀H₁₂O₄, is a colorless to pale yellow liquid recognized for its utility as a crosslinking agent and monomer in polymer chemistry.[1][2] Its applications span the production of durable polyester resins, adhesives, and ion exchange resins.[1][3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This guide provides a consolidated overview of its solubility characteristics, supported by available data and general principles of chemical interactions.

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound is a diester containing both polar (ester groups) and non-polar (allyl groups and hydrocarbon backbone) regions. This amphiphilic nature influences its interaction with different types of organic solvents.

Based on available data, this compound exhibits the following solubility characteristics:

-

Methanol: It is soluble in methanol.[4]

-

Water: It is described as slightly soluble or sparingly soluble in water.[2][4] Quantitative data indicates a water solubility of 151.2 mg/L at 25°C.[2][3][5]

Solubility Data Summary

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Temperature (°C) |

| Water | 151.2 mg/L[2][3][5] | 25 |

| Methanol | Soluble[4] | Not Specified |

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key factors influencing this process.

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the cited data are not detailed in the search results, a general methodology for determining the solubility of a liquid like this compound in an organic solvent can be described. The isothermal equilibrium method is a common approach.

General Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This period can range from several hours to days, depending on the system.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature for a period to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: A known volume or mass of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for quantifying volatile and semi-volatile organic compounds. A calibration curve is first generated using standard solutions of known this compound concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and can be adapted for this compound.

-

Gravimetric Analysis: The solvent from a known mass of the saturated solution is evaporated, and the mass of the remaining this compound residue is determined. This method is simpler but may be less accurate.

-

-

Calculation: The solubility is then calculated and typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mass fraction.

This entire process is repeated at different temperatures to determine the temperature dependence of solubility.

This compound is a versatile chemical intermediate whose utility is closely linked to its solubility characteristics. It is soluble in methanol and sparingly soluble in water.[2][3][4][5] For other organic solvents, its amphiphilic nature suggests a broad range of miscibility, particularly with solvents of moderate polarity. The provided general experimental protocol offers a foundational method for researchers to quantitatively determine the solubility of this compound in specific solvents relevant to their work, ensuring optimized conditions for their chemical processes.

References

An In-depth Technical Guide to the Free Radical Polymerization of Diallyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl maleate (DAM) is a difunctional monomer capable of undergoing free radical polymerization to produce cross-linked polymers with potential applications in coatings, adhesives, and resin formulations. The polymerization mechanism is characterized by a complex interplay of conventional propagation, intramolecular cyclization, and a significant degree of degradative chain transfer, which profoundly influences the final polymer structure and molecular weight. This guide provides a comprehensive overview of the core mechanistic pathways, kinetic parameters, and experimental protocols relevant to the free radical polymerization of this compound.

Core Mechanism of this compound Polymerization

The free radical polymerization of this compound, like other vinyl monomers, proceeds through the classical steps of initiation, propagation, and termination. However, the presence of two allyl groups introduces additional reaction pathways, namely cyclopolymerization and degradative chain transfer, which are critical to understanding the overall process.

Initiation

The process begins with the generation of free radicals from the decomposition of an initiator, typically a peroxide or an azo compound, upon heating or irradiation. These primary radicals then react with a this compound monomer to form a monomer radical, initiating the polymer chain.

-

Thermal Initiation: A common initiator is 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Redox Initiation: Systems like BPO combined with an activator such as N,N-dimethyl-p-toluidine (DMT) can initiate polymerization at ambient temperatures.

Propagation

The newly formed monomer radical can propagate in several ways:

-

Linear Propagation: The radical adds to the double bond of another this compound monomer, extending the polymer chain linearly. This process leaves a pendant allyl group for each monomer unit added.

-

Intramolecular Cyclization (Cyclopolymerization): The growing radical chain can attack the pendant allyl group on the same monomer unit, forming a cyclic structure within the polymer backbone. This is a significant pathway for diallyl monomers and leads to the formation of macromolecules with alternating cyclic and linear units.

Degradative Chain Transfer

A prominent feature of allyl monomer polymerization is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a resonance-stabilized allyl radical. This new radical is relatively unreactive and less likely to initiate a new polymer chain, thus reducing the overall rate of polymerization and leading to polymers with low molecular weight.[1]

Termination

The kinetic chain is terminated by the reaction of two growing radicals, either by combination (coupling) or disproportionation. Due to the high concentration of radicals and the potential for cross-linking, termination in this compound polymerization can be complex and diffusion-controlled, especially at higher conversions.

Quantitative Data

Specific kinetic data for the free radical homopolymerization of this compound is scarce in the literature. However, data from similar diallyl monomers can provide valuable insights.

| Parameter | Value | Monomer System | Conditions | Reference |

| Apparent Activation Energy (Ea) | ~120 kJ/mol | Maleic anhydride copolymerization | - | Inferred from related systems |

| Apparent Activation Energy (Ea) | 96.70 - 100.23 kJ/mol | Methyl alkyl diallyl ammonium chloride | Aqueous solution, V-50 initiator | Inferred from related systems |

Note: The provided activation energies are for related systems and should be considered as estimates for this compound polymerization. The actual values can be influenced by factors such as the initiator, solvent, and monomer concentration.

At present, a comprehensive table of molecular weight data (Mn, Mw, PDI) for poly(this compound) under varying conditions is not available in the public literature. Generally, due to the prevalence of degradative chain transfer, the molecular weight of polymers derived from allyl monomers is expected to be relatively low.

Experimental Protocols

The following protocols are adapted from procedures for the polymerization of structurally similar diallyl esters and can be used as a starting point for the polymerization of this compound.

Bulk Free Radical Polymerization

Materials:

-

This compound (inhibitor removed)

-

Benzoyl peroxide (BPO) or 2,2′-Azobisisobutyronitrile (AIBN)

-

Reaction vessel (e.g., Schlenk tube or three-necked flask) with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Heating source (oil bath or heating mantle)

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer Preparation: If the this compound contains an inhibitor (e.g., hydroquinone), it should be removed by passing the monomer through a column of activated alumina.

-

Reaction Setup: To the reaction vessel, add the purified this compound and a magnetic stir bar.

-

Initiator Addition: Add the desired amount of initiator (e.g., 0.5-2.0 mol% relative to the monomer) to the monomer and stir until fully dissolved.

-

Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN or BPO).

-

Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Termination and Isolation: After the desired reaction time or conversion, terminate the polymerization by cooling the vessel in an ice bath. Dissolve the resulting viscous polymer in a suitable solvent (e.g., acetone or THF).

-

Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Solution Free Radical Polymerization

Materials:

-

This compound (inhibitor removed)

-

AIBN or BPO

-

Anhydrous solvent (e.g., benzene, toluene, or dioxane)

-

Other materials as listed for bulk polymerization

Procedure:

-

Monomer and Solvent Preparation: Follow the monomer preparation step as in the bulk polymerization. Ensure the solvent is dry.

-

Reaction Setup: In the reaction vessel, dissolve the purified this compound in the chosen solvent to the desired concentration (e.g., 20-50 wt%).

-

Initiator Addition: Add the initiator to the monomer solution and stir until dissolved.

-

Inert Atmosphere and Polymerization: Follow steps 4 and 5 from the bulk polymerization protocol.

-

Isolation and Purification: After the reaction, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent. If the polymer remains in solution, the solvent may need to be removed under reduced pressure before precipitation.

-

Drying: Collect and dry the polymer as described in the bulk polymerization protocol.

Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of the C=C stretching vibration of the allyl groups (around 1645 cm⁻¹) to follow the polymerization. The characteristic ester C=O stretch (around 1730 cm⁻¹) will remain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the resulting polymer, including the extent of cyclization and the presence of unreacted allyl groups.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fraction.

Conclusion

The free radical polymerization of this compound is a multifaceted process governed by a competition between linear propagation, intramolecular cyclization, and degradative chain transfer. The latter significantly impacts the polymerization kinetics and the molecular weight of the resulting polymer. While specific quantitative kinetic data for this compound remains an area for further investigation, the mechanistic understanding and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this monomer. Careful control of reaction conditions and initiator selection is crucial for tailoring the properties of the final polymeric material.

References

Diallyl Maleate in Copolymerization: A Technical Guide to Reactivity Ratios

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of diallyl maleate in free-radical copolymerization. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous monomers to provide a robust estimation of its copolymerization behavior. Detailed experimental protocols for determining reactivity ratios are also presented to empower researchers in generating precise data for their specific systems.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. The resulting polymer's properties are a function of the constituent monomers and their arrangement within the polymer chain. The relative reactivity of the monomers during copolymerization is quantified by reactivity ratios, denoted as r₁ and r₂.

The reactivity ratios are defined as:

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

where:

-

k₁₁ is the rate constant for the propagation of a polymer chain ending in monomer 1 (M₁) by adding another M₁ monomer.

-

k₁₂ is the rate constant for the propagation of a polymer chain ending in M₁ by adding a monomer 2 (M₂) monomer.

-

k₂₂ is the rate constant for the propagation of a polymer chain ending in M₂ by adding another M₂ monomer.

-

k₂₁ is the rate constant for the propagation of a polymer chain ending in M₂ by adding an M₁ monomer.

The product of the reactivity ratios (r₁r₂) provides insight into the copolymer structure:

-

r₁r₂ ≈ 1: Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.

-

r₁r₂ ≈ 0: Alternating copolymerization, where the monomers tend to add to the polymer chain in an alternating fashion.

-

r₁ > 1 and r₂ < 1: The copolymer is enriched in monomer 1.

-

r₁ < 1 and r₂ > 1: The copolymer is enriched in monomer 2.

Reactivity of this compound: An Estimation from Analogous Monomers

Direct experimental data on the reactivity ratios of this compound is scarce in publicly available literature. However, by examining the reactivity of its constituent functionalities—the allyl groups and the maleate double bond—through structurally similar compounds, a reliable estimation of its behavior can be made.

Reactivity of the Allyl Functionality

Allyl monomers are known to be less reactive in free-radical polymerization compared to vinyl monomers due to "degradative chain transfer."[1] In this process, a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a stable, less reactive allylic radical, which can terminate the growing polymer chain. Diallyl monomers, such as diallyl succinate and diallyl phthalate, also exhibit this characteristic.[1][2]

The tables below present reactivity ratios for allyl acetate and diallyl succinate with common vinyl monomers. It is anticipated that this compound would exhibit similarly low r₁ values when copolymerized with these monomers, indicating its lower reactivity.

Table 1: Reactivity Ratios of Allyl Acetate (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | r₁ (Allyl Acetate) | r₂ | Temperature (°C) |

| Vinyl Acetate | 0.42 | 1.29 | 60 |

| Methyl Methacrylate | ~0 | >1 | - |

| Styrene | ~0 | >1 | - |

Data for Allyl Acetate from various sources.

Table 2: Anticipated Reactivity Ratios of Diallyl Succinate (M₁) with Vinyl Monomers (M₂)

| Comonomer (M₂) | Anticipated r₁ | Anticipated r₂ |

| Styrene | Very Low (~0) | High (>1) |

| Methyl Methacrylate | Very Low (~0) | High (>1) |

| Vinyl Acetate | Low (<1) | Moderate (~1) |

Anticipated values based on the behavior of similar allyl esters.[1]

Reactivity of the Maleate Functionality

The maleate double bond is electron-deficient and generally exhibits low reactivity toward homopolymerization. However, it readily copolymerizes with electron-donating monomers, often leading to alternating structures. Maleic anhydride is a classic example of a monomer that does not homopolymerize but forms alternating copolymers with monomers like styrene.[3]

The table below shows the reactivity ratios for diethyl maleate with styrene. The very low values for both r₁ and r₂ and their product approaching zero strongly indicate a high tendency for alternation. It is expected that the maleate moiety in this compound would behave similarly in the presence of electron-rich comonomers.

Table 3: Reactivity Ratios of Diethyl Maleate (M₁) with Styrene (M₂)

| r₁ (Diethyl Maleate) | r₂ (Styrene) | r₁r₂ | Temperature (°C) |

| 0.040 | 0.050 | 0.002 | 60 |

Data for Diethyl Maleate from available literature.

Estimated Reactivity Profile of this compound

Based on the data from analogous compounds, the following reactivity profile for this compound can be proposed:

-

With Electron-Donating Monomers (e.g., Styrene): this compound is expected to exhibit a strong tendency for alternating copolymerization. Both reactivity ratios (r₁ for this compound and r₂ for the comonomer) will likely be very low, with their product approaching zero.

-

With Electron-Withdrawing Monomers (e.g., Acrylonitrile): The copolymerization is expected to be less favorable, with both monomers showing low reactivity towards each other.

-

With Vinyl Esters (e.g., Vinyl Acetate): A more random incorporation is expected, though the lower reactivity of the allyl groups will likely result in a lower incorporation of this compound compared to vinyl acetate.

Experimental Protocol for Determining Reactivity Ratios of this compound

This section outlines a detailed, generalized protocol for the experimental determination of the reactivity ratios of this compound with a given comonomer. Modern methods that allow for determination from a single experiment are recommended for efficiency and accuracy.[4][5]

Materials and Reagents

-

This compound (M₁)

-

Comonomer (M₂)

-

Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Solvent (if solution polymerization is performed, e.g., toluene, 1,4-dioxane)

-

Inhibitor remover (e.g., alumina column)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Precipitating solvent (e.g., methanol, hexane)

Experimental Workflow

The following diagram illustrates the general workflow for determining reactivity ratios.

Caption: Experimental workflow for determining monomer reactivity ratios.

Detailed Procedure (In-situ ¹H NMR Method)

This method allows for the determination of reactivity ratios from a single copolymerization experiment by monitoring the change in monomer concentrations over time.[4]

-

Preparation:

-

Purify this compound and the comonomer by passing them through a column of basic alumina to remove inhibitors.

-

Recrystallize the initiator (e.g., AIBN from methanol).

-

-

Reaction Setup:

-

In an NMR tube, accurately weigh a specific molar ratio of this compound and the comonomer.

-

Add a known amount of the initiator.

-

Add a deuterated solvent suitable for the polymerization temperature.

-

-

Degassing:

-

Subject the NMR tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization and Monitoring:

-

Place the NMR tube in the NMR spectrometer, preheated to the desired reaction temperature (e.g., 60-70 °C for AIBN).

-

Acquire ¹H NMR spectra at regular time intervals. The disappearance of the characteristic vinyl proton signals of each monomer is used to calculate the individual monomer conversions as a function of time.

-

-

Data Analysis:

-

Integrate the relevant monomer peaks in each spectrum to determine the instantaneous monomer concentrations ([M₁] and [M₂]).

-

Calculate the cumulative copolymer composition at each time point.

-

Use a non-linear least squares (NLLS) method to fit the conversion and composition data to the integrated form of the Mayo-Lewis equation. This can be done using specialized software or by writing a custom script. The Fineman-Ross or Kelen-Tüdös methods can be used for low conversion data as a preliminary estimation.[6][7]

-

Traditional Low-Conversion Method

-

Preparation: As described in section 3.3.1.

-

Reaction Setup: Prepare a series of reaction vessels (e.g., Schlenk tubes) with varying initial molar feed ratios of this compound and the comonomer.

-

Polymerization:

-

Degas each reaction vessel.

-

Initiate polymerization by placing the vessels in a constant temperature bath.

-

Terminate the reactions at low conversion (<10%) by rapid cooling and addition of an inhibitor (e.g., hydroquinone).

-

-

Copolymer Isolation and Analysis:

-

Precipitate the copolymer by pouring the reaction mixture into a non-solvent.

-

Wash the precipitated polymer thoroughly and dry it under vacuum to a constant weight.

-

Determine the copolymer composition using ¹H NMR spectroscopy or elemental analysis.

-

-

Data Analysis:

Signaling Pathways and Logical Relationships in Copolymerization

The process of free-radical copolymerization can be visualized as a series of competing reactions. The following diagram illustrates the propagation pathways in the copolymerization of this compound (M₁) with a comonomer (M₂).

Caption: Propagation pathways in the copolymerization of M₁ and M₂.

This guide provides a foundational understanding of the reactivity of this compound in copolymerization and equips researchers with the necessary protocols to determine precise reactivity ratios for their specific applications. The use of data from analogous compounds offers a strong starting point for experimental design and prediction of copolymer properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Cross-linking agent &plasticiz|Diallyl Phthalat(DAP)|Methylsufonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

An In-depth Technical Guide to the FTIR Spectroscopy of Diallyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the characterization of diallyl maleate. It covers the interpretation of its infrared spectrum, a detailed experimental protocol for analysis, and the application of FTIR in monitoring the polymerization or curing process of this monomer.

Introduction to FTIR Spectroscopy for this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By passing infrared radiation through a sample, the FTIR spectrometer detects the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, creating a unique spectral "fingerprint."

For this compound (C₁₀H₁₂O₄), a monomer widely used in the production of polymers and resins, FTIR is invaluable for several reasons:

-

Structural Confirmation: Verifying the presence of key functional groups such as the ester carbonyl (C=O), the carbon-carbon double bonds (C=C) of the allyl groups, and the ester C-O linkages.

-

Purity Assessment: Detecting impurities by identifying unexpected peaks in the spectrum.

-

Reaction Monitoring: Quantitatively tracking the consumption of reactive groups, particularly the allyl C=C bonds, during polymerization or curing reactions.[1][2][3]

The chemical structure of this compound is a critical starting point for understanding its FTIR spectrum.

Caption: Chemical structure of this compound (C₁₀H₁₂O₄).

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by several strong absorption bands that correspond to its primary functional groups. The table below summarizes the key peaks and their assignments.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance in Characterization |

| ~3080 | =C-H (Allyl) | Stretching | Confirms the presence of unsaturated allyl groups. Its intensity decreases during polymerization. |

| ~2940 | C-H (Aliphatic) | Stretching | Represents the CH₂ groups in the allyl chains. |

| ~1724 | C=O (Ester) | Stretching | A strong, sharp peak characteristic of the ester carbonyl group. Often used as an internal standard in reaction monitoring as its concentration remains constant.[4] |

| ~1648 | C=C (Allyl) | Stretching | A key peak indicating the presence of the reactive allyl double bonds. This peak is monitored to determine the degree of cure.[4] |

| ~1224 - 1016 | C-O (Ester) | Stretching | Confirms the ester linkages. |

| ~994 | =C-H (Allyl) | Bending (Out-of-plane) | Another characteristic peak for the allyl groups that diminishes during reaction. |

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the steps for analyzing a liquid sample like this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples and real-time monitoring.

A. Equipment and Materials

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Computer with FTIR control and analysis software.

B. Experimental Workflow Diagram

Caption: Workflow for FTIR-ATR analysis of this compound.

C. Step-by-Step Procedure

-

Instrument Preparation: Turn on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.[5] Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric CO₂ and water vapor interference.[6]

-

Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent like isopropanol and allow it to dry completely.[7]

-

Collect Background Spectrum: With the clean, dry ATR crystal, collect a background spectrum. This scan measures the instrument's response and the ambient environment, which will be subtracted from the sample spectrum to provide data for the sample only.[8]

-

Apply Sample: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Collect Sample Spectrum: Acquire the FTIR spectrum of the sample. Typical settings for routine analysis are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 32 to 64 scans co-added to improve the signal-to-noise ratio.[5][8]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary. For quantitative analysis, normalize the spectrum using a peak that remains constant, such as the C=O stretch at ~1724 cm⁻¹.[9]

-

Clean Up: After analysis, carefully clean the this compound from the ATR crystal using a solvent-moistened wipe. Run a monitor scan to ensure the crystal is clean before the next measurement.[8]

Application: Monitoring Polymerization of this compound

FTIR is an excellent tool for real-time monitoring of the curing process of this compound. As the monomer polymerizes, the allyl groups are consumed, leading to a predictable change in the infrared spectrum.

The primary spectral change observed is the decrease in the intensity of the absorption bands associated with the allyl groups. Specifically, the C=C stretching vibration at approximately 1648 cm⁻¹ and the =C-H stretching vibration around 3080 cm⁻¹ will diminish as the reaction progresses.[1]

By contrast, the strong carbonyl (C=O) peak at ~1724 cm⁻¹ is not involved in the polymerization and its intensity should remain relatively constant.[1] This peak can therefore be used as an internal standard to normalize the spectra collected over time. The degree of conversion (α) of the allyl groups can be calculated by monitoring the change in the peak area of the C=C band relative to the C=O reference band.

Caption: Logical relationship for monitoring this compound polymerization using FTIR.

This quantitative approach allows researchers to study reaction kinetics, optimize curing conditions (temperature, initiator concentration), and ensure the final product meets quality specifications by confirming the near-complete conversion of the monomer.[2][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mse.washington.edu [mse.washington.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diallyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl maleate (DAM) is a difunctional monomer utilized in polymer synthesis for its ability to introduce crosslinking.[1] Its chemical structure, featuring two allyl groups and a maleate double bond, imparts flexibility, thermal stability, and chemical resistance to the resulting polymers.[2] Understanding the thermal behavior of this compound is crucial for its application in various fields, including the development of coatings, adhesives, and resins, where materials are often subjected to elevated temperatures during processing or in their end-use environment. This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, summarizing key data and outlining experimental methodologies.

Thermal Stability Analysis

The thermal stability of this compound and its polymers is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

Table 1: General Observations from TGA of DAM-containing Polymers

| Parameter | Observation | Reference |

| Effect on Acrylic Resin | Incorporation of DAM increased the thermal decomposition temperature by 20.56°C. | [1] |

| General Stability | Polymers containing DAM are noted for their thermal stability. | [2] |

Differential Scanning calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic curing reactions. For this compound, DSC can be employed to study its polymerization and the thermal properties of the resulting polymer. Studies on similar diallyl esters, such as diallyl isophthalate, have utilized DSC to observe the heat evolution during polymerization, which can occur in multiple stages corresponding to initiator decomposition and monomer consumption.[3]

Decomposition Pathway and Products

The thermal decomposition of this compound involves the breaking of chemical bonds, leading to the formation of smaller, volatile molecules. The specific products formed depend on the decomposition temperature and atmosphere.

Hazardous Decomposition Products

Safety data sheets for this compound consistently list carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous decomposition products that can be released upon heating.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[2][5]

While a specific Py-GC-MS analysis of pure this compound is not available in the reviewed literature, studies on the pyrolysis of other aliphatic polyesters and allyl-containing compounds provide a basis for predicting the likely decomposition pathways. For polyesters, thermal degradation can proceed via β-hydrogen bond scission, leading to the formation of allyl and diallyl compounds.[6] The decomposition of the maleate ester linkage itself is also a key process.

Predicted Decomposition Products: Based on the structure of this compound and general decomposition mechanisms of similar compounds, the following products could be anticipated:

-

Allyl alcohol: From the cleavage of the ester linkage.

-

Maleic anhydride: Through intramolecular cyclization and elimination.

-

Propene: From the decomposition of the allyl groups.

-

Carbon dioxide and Carbon monoxide: As observed in safety data.

-

Various smaller hydrocarbons and oxygenated species.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate thermal analysis of this compound. The following sections outline typical experimental protocols for TGA, DSC, and Py-GC-MS.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to assess the thermal stability of this compound would involve the following steps:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Collection: The sample mass is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

To study the thermal transitions and curing of this compound, a DSC protocol would be as follows:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: A typical program involves an initial heating ramp (e.g., from ambient to 250 °C at 10 °C/min) to observe any endothermic or exothermic events. This may be followed by a cooling scan and a second heating scan to study the properties of the cured polymer.

-

Data Collection: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify melting points, glass transition temperatures, and the enthalpy of polymerization (curing).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

To identify the thermal decomposition products of this compound, the following Py-GC-MS protocol can be used:

-

Sample Preparation: A very small amount of the sample (micrograms) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in the pyrolyzer, which is directly connected to the GC injector.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Postulated Decomposition Pathway

Caption: Postulated thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in polymer synthesis. While comprehensive data on the thermal decomposition of the pure monomer is limited, analysis of DAM-containing polymers indicates that it enhances thermal resistance. The primary decomposition products upon heating are expected to include carbon monoxide, carbon dioxide, and various organic fragments derived from the allyl and maleate moieties. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed investigations into the thermal behavior of this compound and its derivatives, enabling the development of more robust and thermally stable materials. Further research employing techniques such as TGA-FTIR or TGA-MS would be invaluable for a more complete understanding of the evolved gas composition during decomposition.

References

Navigating the Stability of Diallyl Maleate: A Technical Guide to Shelf Life and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Diallyl maleate, a versatile monomer utilized in the synthesis of polymers and specialty resins, is no exception. This technical guide provides an in-depth analysis of the factors influencing the shelf life of this compound and outlines recommended storage conditions and methodologies for stability assessment.

This compound's reactivity, a desirable trait in polymerization, also contributes to its potential for degradation over time. The primary concern is spontaneous polymerization, which can be initiated by heat, light, and the presence of radical species. To counteract this, this compound is typically supplied with an inhibitor, most commonly hydroquinone (HQ). The interplay between storage conditions and inhibitor concentration is critical in maximizing the monomer's shelf life.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the quality of this compound. Based on safety data sheets and product information from various suppliers, the following conditions are recommended for long-term storage:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of potential degradation reactions and spontaneous polymerization. |

| Light Exposure | Store in a dark place or in an opaque container. | Prevents photolytically initiated polymerization. |

| Atmosphere | Store in a tightly sealed container in a well-ventilated area. | Prevents contamination and minimizes exposure to atmospheric oxygen, which, while necessary for some inhibitors to function, can also participate in degradation pathways in the long term. |

| Inhibitor | Typically supplied with hydroquinone (HQ). | Scavenges free radicals to prevent the initiation of polymerization. |

While a definitive shelf life under these conditions is not consistently reported across all suppliers, a general expectation for high-quality acrylic monomers stored under ideal conditions can be up to 18 months. However, for critical applications, periodic re-testing of the monomer's purity and performance is strongly advised.

Factors Influencing Stability and Shelf Life

The stability of this compound is a multifactorial issue. The key factors that can lead to its degradation are heat, light, and the depletion of the inhibitor.

As depicted in Figure 1, external factors such as heat and light can lead to the formation of free radicals, which initiate the polymerization cascade. The hydroquinone inhibitor acts as a radical scavenger, effectively terminating this chain reaction and preserving the monomeric state.

Experimental Protocols for Stability and Shelf-Life Assessment

To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, a series of analytical tests can be performed. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify the presence of volatile impurities or degradation products.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector Temperature: 300°C.

-

-

Analysis: Inject the prepared sample and record the chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent peak).

Protocol 2: Accelerated Aging Study

Objective: To estimate the long-term stability and shelf life of this compound under controlled, elevated temperature conditions. This protocol is based on the principles outlined in ASTM F1980, "Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices."

Methodology:

-

Sample Preparation: Aliquot this compound into multiple, tightly sealed, opaque glass vials to represent different time points in the study.

-

Storage Conditions: Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C). A control set of vials should be stored under the recommended refrigerated conditions (2-8°C).

-

Time Points: Withdraw samples from both the accelerated and control conditions at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: At each time point, analyze the samples for:

-

Purity: Using the GC method described in Protocol 1.

-

Appearance: Visually inspect for any changes in color or clarity.

-

Non-volatile Residue: A simple gravimetric test can be performed to detect the formation of polymers.

-

Inhibitor Concentration: If a suitable analytical method is available (e.g., HPLC), monitor the concentration of hydroquinone.

-

-

Data Analysis: Plot the purity of this compound as a function of time for each temperature. The Arrhenius equation can be used to model the degradation kinetics and extrapolate the expected shelf life at the recommended storage temperature.

Conclusion

The stability of this compound monomer is crucial for its effective use in research and development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and maintaining a tightly sealed container, the shelf life of the monomer can be significantly extended. For applications requiring a high degree of certainty regarding monomer quality, the implementation of a regular testing schedule using analytical techniques such as gas chromatography is recommended. Furthermore, accelerated aging studies can provide valuable predictive data on the long-term stability of this compound, enabling more accurate shelf-life determinations. A thorough understanding and control of these factors will ensure the reliability of experimental outcomes and the successful development of novel materials.

Methodological & Application

Application Notes and Protocols for Diallyl Maleate as a Crosslinking Agent in Polyester Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated polyester resins (UPRs) are a class of thermosetting polymers widely utilized in the fabrication of composites, coatings, and various molded articles. Their properties can be significantly enhanced through the process of crosslinking, which transforms the linear polyester chains into a rigid, three-dimensional network. Diallyl maleate is a functional monomer that can be employed as a crosslinking agent in UPRs. Its molecular structure contains two allyl groups, which are capable of participating in free-radical polymerization, and a maleate double bond that can also react, leading to a densely crosslinked network. This results in improved mechanical strength, thermal stability, and chemical resistance of the cured polyester resin. Compared to more volatile crosslinking agents like styrene, this compound offers the advantage of a lower vapor pressure, which can be beneficial in certain processing environments.

Mechanism of Action: Free-Radical Crosslinking

The crosslinking of unsaturated polyester resins with this compound proceeds via a free-radical polymerization mechanism. This process is typically initiated by the addition of a peroxide initiator, which decomposes upon heating or through the action of an accelerator to form free radicals. The subsequent steps involve the propagation of these radicals through the carbon-carbon double bonds of both the this compound and the unsaturated polyester chains, leading to the formation of a covalent network.

The key stages of the crosslinking process are:

-

Initiation: A free-radical initiator (e.g., benzoyl peroxide or methyl ethyl ketone peroxide) decomposes to generate initial free radicals.

-

Propagation: These free radicals attack the double bonds of the this compound and the unsaturated sites within the polyester backbone, initiating a chain reaction that forms a growing polymer network.

-

Termination: The polymerization process concludes when two growing radical chains combine or are otherwise deactivated.

Data Presentation

Table 1: Representative Mechanical Properties of Diallyl Phthalate (DAP) Crosslinked Unsaturated Polyester Resin

| Property | Test Method | Value |

| Tensile Strength | ASTM D638 | 40 - 60 MPa |

| Flexural Strength | ASTM D790 | 80 - 120 MPa |

| Flexural Modulus | ASTM D790 | 3.5 - 4.5 GPa |

| Impact Strength (Izod) | ASTM D256 | 15 - 30 J/m |

Table 2: Representative Thermal and Electrical Properties of Diallyl Phthalate (DAP) Crosslinked Unsaturated Polyester Resin

| Property | Test Method | Value |

| Heat Deflection Temperature (HDT) | ASTM D648 | 150 - 200 °C |

| Glass Transition Temperature (Tg) | DSC | 160 - 210 °C |

| Dielectric Constant (1 MHz) | ASTM D150 | 3.2 - 3.8 |

| Dissipation Factor (1 MHz) | ASTM D150 | 0.01 - 0.02 |

Table 3: General Chemical Resistance of Diallyl Ester Crosslinked Polyester Resins

| Chemical Class | Resistance |

| Water / Humidity | Excellent |

| Weak Acids | Good |

| Strong Acids | Fair to Good |

| Weak Bases | Good |

| Strong Bases | Fair |

| Organic Solvents (Aliphatic) | Excellent |

| Organic Solvents (Aromatic) | Fair to Good |

Experimental Protocols